molecular formula C12H10N2 B8515345 3-(2-Phenylethenyl)pyridazine

3-(2-Phenylethenyl)pyridazine

Cat. No.: B8515345
M. Wt: 182.22 g/mol
InChI Key: CNYDPKJPMBRDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenylethenyl)pyridazine is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-phenylethenyl)pyridazine

InChI

InChI=1S/C12H10N2/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-14-12/h1-10H

InChI Key

CNYDPKJPMBRDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc chloride (820 mg, 6 mmol) was added to a stirred mixture of benzaldehyde (6.11 ml, 60 mmol) and 3-methylpyridazine (2.839, 30 mmol) and the resulting mixture heated for 20 hours at 150° C. The cool reaction mixture was partitioned between dichloromethane (40 ml) and 2M aqueous sodium hydroxide solution (20 ml), then the organic phase separated, combined with a dichloromethane extract (80 ml) of the aqueous phase, dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, using dichloromethane: methanol (99:1) as eluant, to give the title compound (59%) as a solid. δ (CDCL3): 7.12 (1H, d), 7.34 (3H, m), 7.56 (2H, d), 7.72 (1H, d), 8.37 (1H, s), 8.50 (1H, s), 8.60 (1H, s), LRMS: m/z 183 (M+1)+.
Quantity
6.11 mL
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
820 mg
Type
catalyst
Reaction Step One
Yield
59%

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